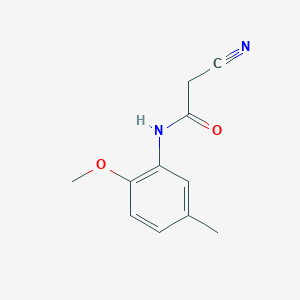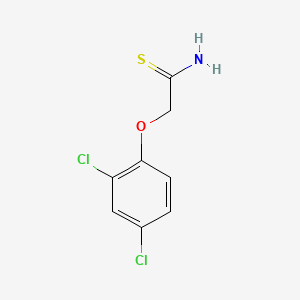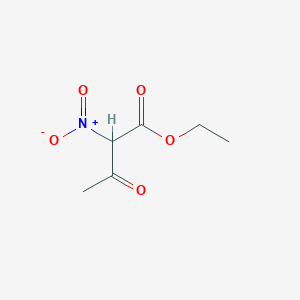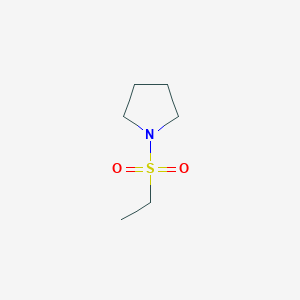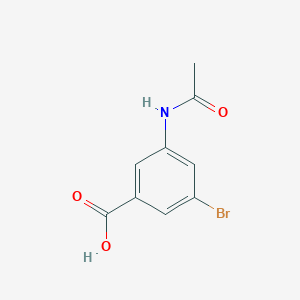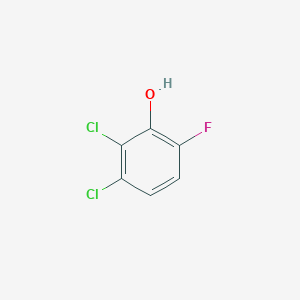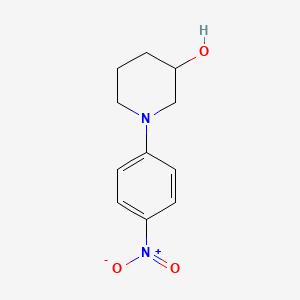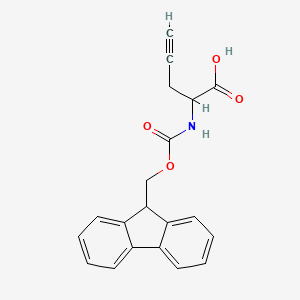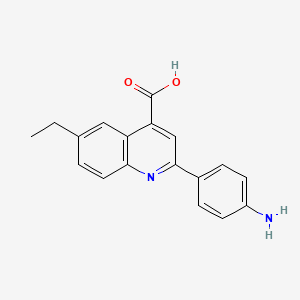
2-(4-氨基苯基)-6-乙基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of an amino group on the phenyl ring and a carboxylic acid group on the quinoline moiety suggests potential for interaction with biological targets, such as receptors or enzymes.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a two-step synthesis involving the conversion of anthranilic acids to isatoic anhydrides followed by a reaction with the sodium enolate of ethyl acetoacetate has been reported . This method provides a pathway to substituted quinolines, which could be adapted to synthesize the compound . Additionally, the synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidene methyl-2H-pyran-5-carboxylate has been described, which could offer insights into the synthesis of related quinoline compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the stereochemistry of tetrahydroquinoline derivatives has been found to be significant in their role as antagonists at the glycine site of the NMDA receptor . The preferred conformation of these molecules places the carboxyl group pseudoequatorial and the amide group pseudoaxial, which could be relevant for the binding and activity of "2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid" .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with biological targets. The presence of an amino group allows for reactions such as amide formation, as seen with the synthesis of a fluorescent derivatizing reagent from a 6-aminoquinolyl compound . This reactivity could be exploited in the synthesis and modification of "2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid" to enhance its properties or to create probes for biological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their functional groups. The carboxylic acid group typically increases water solubility, which can be beneficial for biological applications. The amino group can participate in hydrogen bonding and ionic interactions, which may affect the compound's binding to biological targets. The synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate demonstrates the stability of the urea derivatives formed from aminoquinolines, suggesting that similar stability might be expected for "2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid" derivatives .
科学研究应用
杂环化合物的合成:
- Stefanović、Lorenc 和 Mihailović (2010 年) 报道了通过将异靛红酸钾盐与尿素和其他化合物缩合来合成 2-羟基喹唑啉-4-羧酸,通过甲基化和脱羧反应得到各种衍生物 (Stefanović、Lorenc 和 Mihailović,2010 年)。
抗菌和抗真菌剂:
- Corelli 等人 (1983 年) 合成了 4-羟基喹啉-3-羧酸和 1,4-二氢-1-乙基-4-氧代喹啉-3-羧酸的衍生物,证明了它们作为抗菌剂的潜力 (Corelli 等人,1983 年)。
药物化学中的结构研究:
- 李等人 (2013 年) 对 4H-色满-2-羧酸酯衍生物的研究探讨了它们在抗肿瘤抗生素四氢异喹啉天然产物的构效关系研究中的用途 (李等人,2013 年)。
酶分析:
- 宋等人 (2010 年) 在酶分析中使用 D-2-氨基-4-(2-氨基苯基)-4-氧代丁酸来测量 D-氨基酸氧化酶的活性,展示了一种使用荧光强度评估酶活性的新方法 (宋等人,2010 年)。
微波辐照合成和抗菌活性:
- Bhatt 和 Agrawal (2010 年) 展示了使用微波辐照合成 2-苯基-7-取代喹啉-4-羧酸衍生物,这被证明是高效的,并且产生了具有显着抗菌活性的化合物 (Bhatt 和 Agrawal,2010 年)。
药物发现和肽模拟药物:
- Mbaezue、Topić 和 Tsantrizos (2023 年) 研究了 P 手性、N 膦酰磺酰胺布朗斯特酸,用于不对称合成 1,2,3,4-四氢喹啉-2-羧酸酯,这在药物发现和肽模拟药物的设计中很重要 (Mbaezue、Topić 和 Tsantrizos,2023 年)。
抗结核活性:
- Marvadi 等人 (2020 年) 合成了并评估了一系列喹啉衍生物的抗结核活性,为抗结核分枝杆菌的新型治疗剂提供了见解 (Marvadi 等人,2020 年)。
安全和危害
属性
IUPAC Name |
2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2,19H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGUHLACAQIMPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

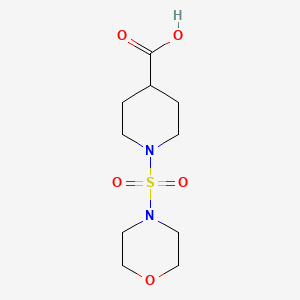
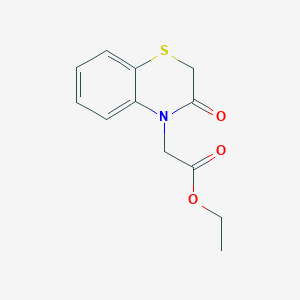
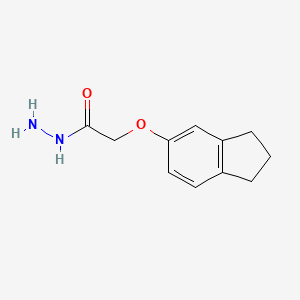
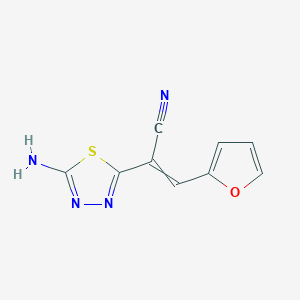
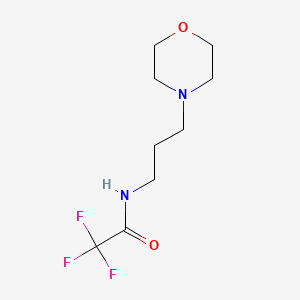
![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)
